molecular formula C9H7BrClFO2 B2722956 2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid CAS No. 1694501-56-8

2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B2722956
CAS No.: 1694501-56-8
M. Wt: 281.51
InChI Key: MIDCKBFVCVDOTP-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is an organic compound with a complex structure featuring bromine, chlorine, and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenylpropanoic acid derivative, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
  • 2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid
  • 2-(4-Bromo-3-chloro-2-fluorophenyl)pentanoic acid

Uniqueness

2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is unique due to its specific combination of halogen substituents and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is a synthetic compound that belongs to the class of substituted phenylpropanoic acids. Its structure features a propanoic acid moiety attached to a phenyl ring, which is substituted with bromine, chlorine, and fluorine atoms. This unique combination of halogen substituents is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C10H8BrClF O2. The presence of halogens significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance binding affinity, potentially modulating various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory responses, suggesting anti-inflammatory properties.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are summarized in the following table:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound's halogen substituents contribute significantly to its antibacterial properties, enhancing its potential as an antimicrobial agent .

Case Studies

  • Inhibition of Inflammatory Enzymes : A study evaluated the effect of various halogenated phenylpropanoic acids on COX enzymes. Results indicated that compounds with bromine and fluorine substitutions exhibited superior inhibitory activity compared to their non-halogenated counterparts.
  • Antimicrobial Activity Assessment : Another investigation focused on the antibacterial efficacy of substituted phenylpropanoic acids against common pathogens. The study highlighted that the presence of halogens led to increased antimicrobial potency, with specific attention given to the compound's effectiveness against resistant bacterial strains .

Properties

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-4(9(13)14)5-2-3-6(10)7(11)8(5)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCKBFVCVDOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694501-56-8
Record name 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid
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